![molecular formula C16H15N7O2 B2370085 N-((3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazol-5-carboxamid CAS No. 2034462-75-2](/img/structure/B2370085.png)

N-((3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazol-5-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

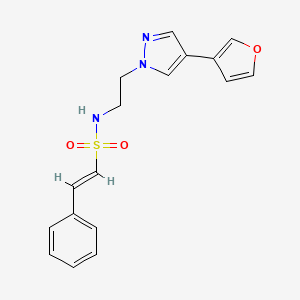

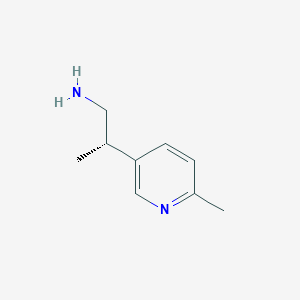

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a compound that holds significance in various fields of scientific research due to its unique structural components and potential applications. This compound belongs to a class of heterocyclic compounds, which often exhibit interesting biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide has applications across various fields:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Exhibits potential as a tool for studying biological systems due to its interaction with certain proteins or enzymes.

Medicine: Investigated for potential therapeutic applications due to its ability to modulate biological pathways.

Industry: Could be used in the development of materials with specific properties, such as catalysts or polymers.

Wirkmechanismus

Target of Action

Similar compounds with a pyrazole core have been reported to exhibit diverse pharmacological activities . They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Mode of Action

For instance, some pyrazole derivatives have been reported to inhibit the activity of acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This inhibition can lead to changes in nerve pulse transmission, resulting in behavioral changes and movement impairment .

Biochemical Pathways

For example, they can increase the production of reactive oxygen species (ROS) under cellular damage, which can negatively affect different cellular components .

Pharmacokinetics

The synthesis of similar compounds has been reported, which could potentially influence their bioavailability .

Result of Action

Similar compounds have been reported to exhibit cytotoxic efficiency with ic50 values ranging from 0426 to 4943 μM . This suggests that they may have potential as anticancer agents.

Action Environment

It’s worth noting that the synthesis and stability of similar compounds can be influenced by various factors, including the choice of reagents and reaction conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide involves several key steps:

Formation of 1-ethyl-1H-pyrazol-4-yl compound: This can be synthesized through the reaction of ethylhydrazine with ethyl acetoacetate under reflux conditions.

Synthesis of 1,2,4-oxadiazole ring: This involves the reaction of the 1-ethyl-1H-pyrazol-4-yl compound with a nitrile oxide, which is typically generated in situ from a nitro compound and a base.

Coupling with benzimidazole-5-carboxylic acid: The final step involves coupling the 1,2,4-oxadiazol-5-yl-methyl intermediate with benzimidazole-5-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production may follow similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and scalable reactions. Specific reaction conditions would be optimized for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide can undergo several types of chemical reactions:

Oxidation: Using agents like potassium permanganate or hydrogen peroxide.

Reduction: Can be achieved using reducing agents such as lithium aluminium hydride.

Substitution: Various substitution reactions can be performed, particularly at the pyrazole ring, with halogenation agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Typically carried out in acidic or neutral conditions with oxidizing agents.

Reduction: Generally performed in an inert atmosphere using strong reducing agents.

Substitution: Often requires catalysts or specific solvents to facilitate the reaction.

Major Products

The products of these reactions depend on the specific conditions used but can include oxidized forms, reduced derivatives, and various substituted analogs, each potentially offering different biological activities or chemical properties.

Vergleich Mit ähnlichen Verbindungen

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide can be compared to similar compounds:

Similar Compounds: Include other heterocyclic compounds such as 1H-benzo[d]imidazole derivatives, 1,2,4-oxadiazole analogs, and 1-ethyl-1H-pyrazole based molecules.

Uniqueness: Its unique combination of the pyrazole, oxadiazole, and benzimidazole moieties contributes to its distinctive chemical and biological properties, setting it apart from similar compounds.

Eigenschaften

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N7O2/c1-2-23-8-11(6-20-23)15-21-14(25-22-15)7-17-16(24)10-3-4-12-13(5-10)19-9-18-12/h3-6,8-9H,2,7H2,1H3,(H,17,24)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQPCQHISCLNQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-benzylindol-3-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370007.png)

![5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2370008.png)

![2-chloro-6-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2370009.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2370012.png)

![(4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2370018.png)

![2-((4-bromobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370019.png)